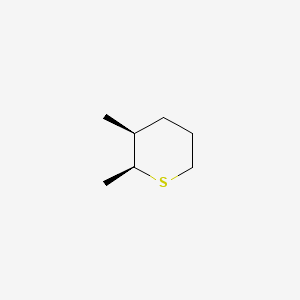
(2S,3S)-2,3-Dimethylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Dimethylthiane is an organic compound that belongs to the class of thianes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms in the thiane ring, and it exhibits chirality due to the presence of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethylthiane can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific catalysts and reagents. For instance, the reduction of a β-ketoester precursor using carbonyl reductase from lactobacillus fermentum can yield the desired compound with high stereoselectivity . This method involves preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and then mixing the enzyme with the substrate and necessary cofactors to carry out the reduction reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dimethylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiane derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiane ring.
Scientific Research Applications
(2S,3S)-2,3-Dimethylthiane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dimethylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dimethylthiane: The enantiomer of (2S,3S)-2,3-Dimethylthiane, which has similar chemical properties but different biological activities.
2,3-Dimethylthiolane: A related compound with a five-membered ring instead of a six-membered thiane ring.
2,3-Dimethylthiophene: A sulfur-containing aromatic compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chirality plays a crucial role in its interactions with other molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
61568-41-0 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-4-3-5-8-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
AYPMDIAVGCTOTF-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCCS[C@H]1C |
Canonical SMILES |
CC1CCCSC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


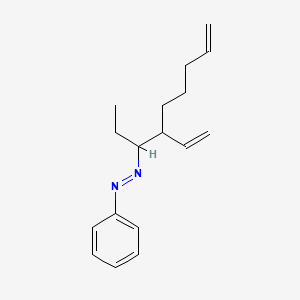
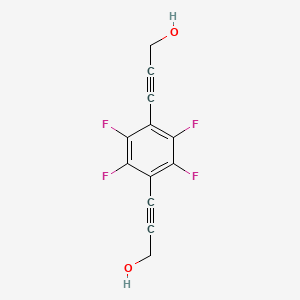
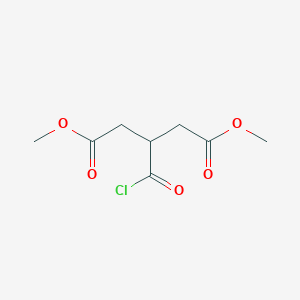
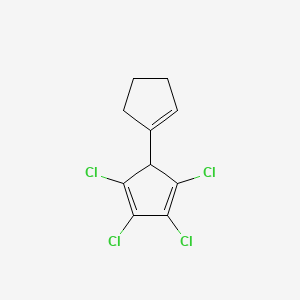

![Acetic acid, 2,2'-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14566057.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14566062.png)
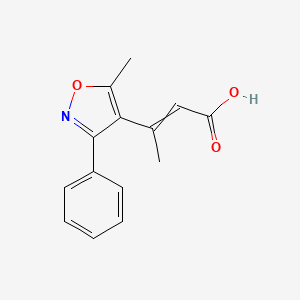
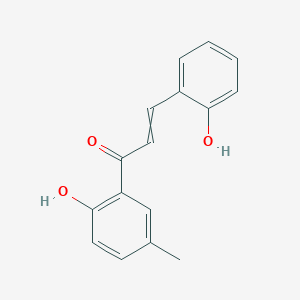
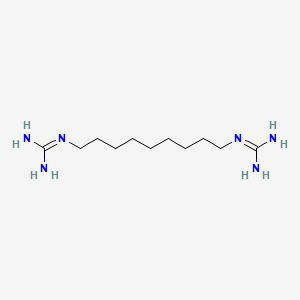
![Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl-](/img/structure/B14566096.png)
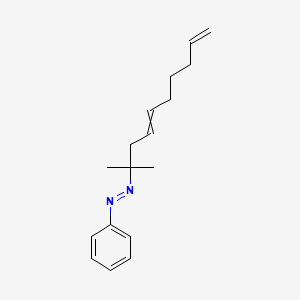
![2-(4-Methylpiperazin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14566114.png)
![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
